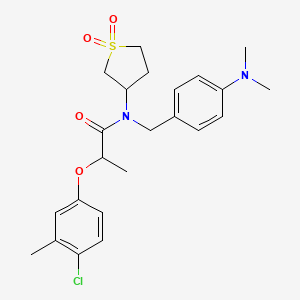![molecular formula C25H24ClN3O3S B11583049 N-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}-2-chlorobenzenesulfonamide](/img/structure/B11583049.png)
N-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole moiety, a benzyl group, and a chlorobenzenesulfonylurea group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in its biological activity . The compound may also inhibit specific enzymes, leading to its antiviral and anticancer effects . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of new drugs.
The uniqueness of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-CHLOROBENZENESULFONYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24ClN3O3S |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-3-(2-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C25H24ClN3O3S/c1-18-20(15-16-27-25(30)28-33(31,32)24-14-8-6-12-22(24)26)21-11-5-7-13-23(21)29(18)17-19-9-3-2-4-10-19/h2-14H,15-17H2,1H3,(H2,27,28,30) |
InChI Key |
BZXDVEUWIKUHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)NS(=O)(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11582976.png)

![2-Benzyl-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582991.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582993.png)

![1-[3-(hexylsulfanyl)-6-(2-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11583011.png)
![N-butyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11583017.png)
![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-ethylimidazolidine-2,4-dione](/img/structure/B11583021.png)
![3-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11583023.png)
![N-(6-methylpyridin-2-yl)-3-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B11583047.png)
![methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583048.png)
![2-(3-ethoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11583052.png)

![8-propan-2-yl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11583064.png)
